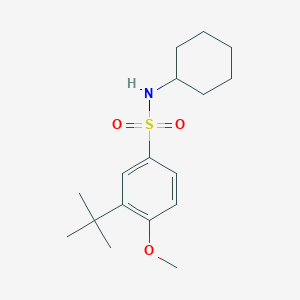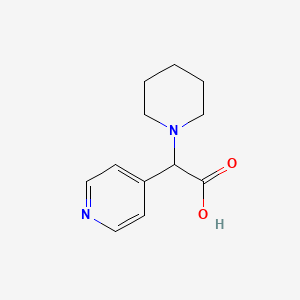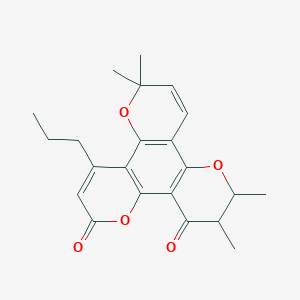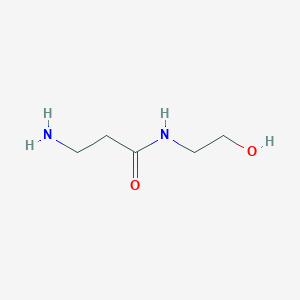![molecular formula C31H52O2 B12119509 15-(7-Hydroxy-6-methyl-5-methylideneheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol](/img/structure/B12119509.png)
15-(7-Hydroxy-6-methyl-5-methylideneheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
24-Methylenecycloartane-3beta,26-diol is a triterpenoid compound with the molecular formula C₃₁H₅₂O₂ and a molecular weight of 456.8 g/mol . It is primarily derived from the herbs of Mangifera indica . This compound is known for its various biological activities and has been the subject of numerous scientific studies.
Preparation Methods
24-Methylenecycloartane-3beta,26-diol can be extracted from the neutral fraction of the n-hexane extract of the stem bark of Mangifera indica . The extraction process involves using solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The compound is then purified and confirmed by techniques such as HPLC, NMR, and MS .
Chemical Reactions Analysis
24-Methylenecycloartane-3beta,26-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
24-Methylenecycloartane-3beta,26-diol has a wide range of scientific research applications. In chemistry, it is used as a reference standard and a natural product for various analytical techniques . In biology, it has been studied for its potential biological activities, including anti-inflammatory, antioxidant, and anticancer properties . In medicine, it is being explored for its potential therapeutic effects in treating various diseases . In industry, it is used in the development of new drugs and as a component in high-throughput screening libraries .
Mechanism of Action
The mechanism of action of 24-Methylenecycloartane-3beta,26-diol involves its interaction with various molecular targets and pathways. It exerts its effects by modulating signaling pathways involved in inflammation, oxidative stress, and cell proliferation . The specific molecular targets and pathways depend on the biological context and the specific activity being studied.
Comparison with Similar Compounds
24-Methylenecycloartane-3beta,26-diol is unique among triterpenoids due to its specific structure and biological activities. Similar compounds include cycloart-24-ene-3beta,26-diol, cycloart-25-ene-3beta,24,27-triol, and cycloartane-3beta,24,25-triol . These compounds share similar structural features but differ in their specific functional groups and biological activities. The uniqueness of 24-Methylenecycloartane-3beta,26-diol lies in its specific combination of functional groups and its potential therapeutic effects .
Properties
Molecular Formula |
C31H52O2 |
|---|---|
Molecular Weight |
456.7 g/mol |
IUPAC Name |
15-(7-hydroxy-6-methyl-5-methylideneheptan-2-yl)-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |
InChI |
InChI=1S/C31H52O2/c1-20(22(3)18-32)8-9-21(2)23-12-14-29(7)25-11-10-24-27(4,5)26(33)13-15-30(24)19-31(25,30)17-16-28(23,29)6/h21-26,32-33H,1,8-19H2,2-7H3 |
InChI Key |
ONNNLYSDSXGHFE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=C)C(C)CO)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(C5(C)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)tricyclo[4.3.1.1(3,8)]undecane-1-carboxamide](/img/structure/B12119428.png)
![Spiro[benzofuran-4(5H),2'-[1,3]dithiolane]-2-carboxylic acid, 6,7-dihydro-3,6,6-trimethyl-](/img/structure/B12119435.png)



![n-Ethyl-[2-(trifluoromethoxy)ethyl]amine](/img/structure/B12119445.png)

![1-[(2E)-5-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(3,4-dichlorophenyl)urea](/img/structure/B12119464.png)
![(4E)-5-(4-fluorophenyl)-4-[hydroxy(4-methylphenyl)methylidene]-1-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12119465.png)
![3-butyl-1-[(1-methyl-2-oxo-2,3-dihydro-1H-indol-3-ylidene)amino]thiourea](/img/structure/B12119473.png)



